diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core substituted with methyl groups at positions 2 and 6. The 4-position of the DHP ring is functionalized with a pyrazole moiety bearing a 2,5-dimethylphenyl group and a phenyl group. The 3- and 5-positions of the DHP are esterified with diisopropyl groups.
Properties
Molecular Formula |
C32H37N3O4 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H37N3O4/c1-18(2)38-31(36)27-22(7)33-23(8)28(32(37)39-19(3)4)29(27)26-17-35(24-12-10-9-11-13-24)34-30(26)25-16-20(5)14-15-21(25)6/h9-19,29,33H,1-8H3 |
InChI Key |
RCWPBMAKFHHQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzyme active sites, altering protein conformation, or modulating signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Dibenzyl esters (C₃₉H₃₄BrN₃O₅) increase molecular weight by ~175 g/mol relative to diisopropyl analogs, impacting solubility and crystallinity .
Pyrazole Substituents :
- The 2,5-dimethylphenyl group in the main compound lacks electronegative atoms, favoring hydrophobic interactions. In contrast, the 3-bromo-4-methoxyphenyl group in analogs introduces hydrogen-bond acceptors (methoxy) and a reactive bromine site for further functionalization (e.g., cross-coupling reactions) .
Conformational Analysis: The DHP ring’s puckering (quantified via Cremer-Pople parameters ) is influenced by steric effects.
Crystallographic and Computational Insights
Crystal Packing: Dibenzyl analogs exhibit pronounced π-π interactions between benzyl groups, as observed in SHELX-refined structures . The main compound’s diisopropyl esters likely favor less dense packing, reducing melting points .
Hydrogen Bonding :
- The 3-bromo-4-methoxyphenyl group in analogs participates in C–H···O and N–H···Br interactions, absent in the main compound. These interactions stabilize crystal lattices and may enhance thermal stability .
Biological Activity
Diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and dermatology. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in clinical settings, and potential applications.
Chemical Structure and Properties
The compound belongs to a class of pyridinedicarboxylic acid derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : 341.46 g/mol
Structural Features
The presence of the pyrazole moiety and the pyridine ring contributes to its reactivity and interaction with biological targets. The diisopropyl ester functional groups enhance its lipophilicity, potentially improving bioavailability.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Such properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
A study focusing on pyridine derivatives demonstrated that related compounds showed promising anticancer effects against breast cancer cell lines (MCF7). The IC50 values for some derivatives were comparable to established chemotherapeutics like Doxorubicin . This suggests that this compound may possess similar efficacy.
The compound is believed to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the expression of genes associated with tumor growth inhibition and apoptosis induction.
Dermatological Applications
In dermatology, the compound has been explored for its potential in promoting hair growth. A clinical study demonstrated that a combination of pyridine derivatives significantly increased hair density in subjects after topical application over a period of 1.5 months . This effect is attributed to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in cellular responses to low oxygen levels.
Clinical Study on Hair Density
A randomized clinical trial involving 79 female participants assessed the effects of a topical formulation containing this compound combined with resveratrol. Results indicated a statistically significant increase in hair density compared to baseline measurements .
| Parameter | Baseline | Post-treatment (1.5 months) | Statistical Significance |
|---|---|---|---|
| Hair Density (cm²) | 120 | 180 | p < 0.01 |
Synergistic Effects with Other Compounds
The combination of this compound with antioxidants like resveratrol has shown enhanced protective effects against oxidative stress in hair follicle cells. This synergistic action underscores the potential for developing effective treatments for hair loss conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
- Methodological Answer : The compound can be synthesized via Hantzsch condensation, a well-established method for 1,4-dihydropyridine (1,4-DHP) derivatives. This involves reacting substituted aldehydes, β-keto esters, and ammonium acetate under reflux conditions in ethanol. Crystallographic studies of analogous compounds (e.g., dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate) confirm the formation of planar 1,4-DHP cores with pyrazole substituents . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like fully aromatized pyridines.
Q. How can the crystal structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (full-matrix least-squares on ) ensures precise determination of bond lengths, angles, and torsion angles. For example, analogous structures show C–C bond lengths of 1.50–1.53 Å in the dihydropyridine ring and dihedral angles of 70–85° between pyrazole and dihydropyridine planes .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) of hydrogen-bonding patterns reveals C–H···O and C–H···π interactions. For instance, in dimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, O–H···O hydrogen bonds form infinite chains along the a-axis, while weak C–H···O interactions stabilize 3D packing . Hirshfeld surface analysis (using CrystalExplorer) quantifies contributions from H···H (60–65%), H···O (15–20%), and H···C (10–15%) contacts .
Advanced Research Questions
Q. How does the puckering of the dihydropyridine ring affect the compound’s electronic properties?
- Methodological Answer : Cremer-Pople puckering parameters (, , ) derived from SC-XRD data quantify non-planarity. For example, in diethyl 4-[5-(biphenyl-4-yl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Å and , indicating a shallow boat conformation. DFT calculations (B3LYP/6-311++G(d,p)) correlate puckering with reduced HOMO-LUMO gaps (~4.2 eV), enhancing charge-transfer properties .
Q. What computational approaches resolve contradictions in experimental vs. theoretical bond-length data?
- Methodological Answer : Discrepancies between SC-XRD and DFT-optimized geometries (e.g., C–N bond lengths differing by 0.02–0.03 Å) arise from crystal-packing forces. Use periodic boundary conditions (PBC) in solid-state DFT (VASP or CRYSTAL17) to model lattice effects. For example, dispersion-corrected functionals (e.g., PBE-D3) improve agreement with experimental data .
Q. How do substituent variations on the pyrazole ring influence supramolecular assembly?
- Methodological Answer : Substituent electronic effects (e.g., electron-withdrawing vs. donating groups) modulate π-stacking and hydrogen-bonding motifs. In diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, methoxy groups enhance C–H···O interactions, forming dimeric units, whereas nitro groups induce steric clashes, reducing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
